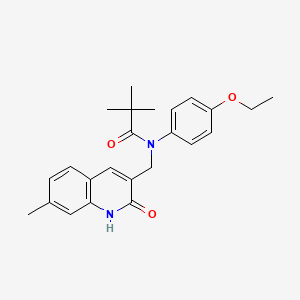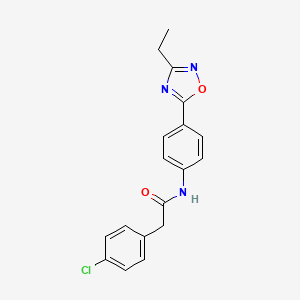
2-(4-chlorophenyl)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as CEP-33779 and has been extensively studied for its potential therapeutic applications.
作用機序
CEP-33779 inhibits the activity of the transcription factor NF-κB by preventing its translocation from the cytoplasm to the nucleus. NF-κB is activated by various stimuli such as cytokines, stress, and pathogens, and plays a crucial role in regulating the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by CEP-33779 leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, which in turn reduces inflammation and immune response.
Biochemical and physiological effects:
CEP-33779 has been shown to have anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and monocytes. It has also been shown to reduce the infiltration of immune cells into inflamed tissues in animal models of inflammation.
実験室実験の利点と制限
CEP-33779 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has high potency and selectivity for NF-κB inhibition, which makes it an ideal tool for studying the role of NF-κB in various diseases. However, CEP-33779 has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in long-term studies.
将来の方向性
There are several future directions for research on CEP-33779. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779. Another area of interest is the investigation of the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. Additionally, the potential therapeutic applications of CEP-33779 in other diseases such as neurodegenerative disorders and cardiovascular diseases need to be explored. Finally, the development of more effective formulations and delivery systems for CEP-33779 is also an area of interest for future research.
Conclusion:
In conclusion, CEP-33779 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and immune response. CEP-33779 has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on CEP-33779, which could lead to the development of new treatments for various diseases.
合成法
The synthesis of CEP-33779 involves the reaction between 2-(4-chlorophenyl)acetic acid and 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting product is then purified by column chromatography to obtain pure CEP-33779.
科学的研究の応用
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and immune response.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-18(24-22-16)13-5-9-15(10-6-13)20-17(23)11-12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUICQTHXYMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

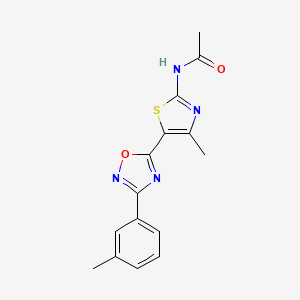


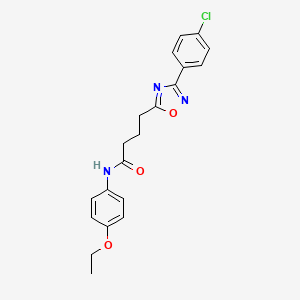
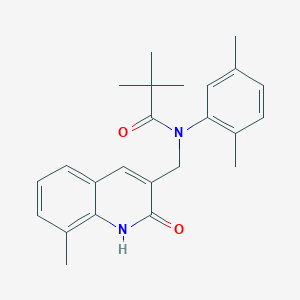
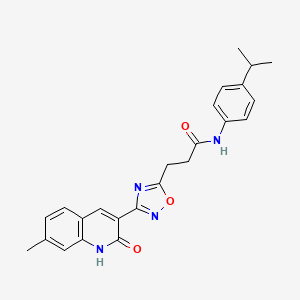

![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)

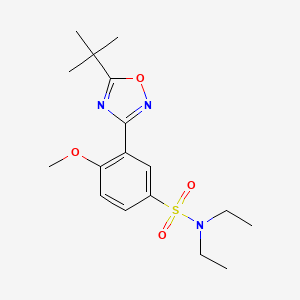


![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
